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Abstract
BC1618 is a novel, orally active small molecule that presents a promising new therapeutic

avenue for metabolic diseases, particularly type 2 diabetes.[1][2] It functions as an inhibitor of

the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets phosphorylated AMP-

activated protein kinase (pAmpkα) for proteasomal degradation.[1][2][3] By inhibiting Fbxo48,

BC1618 effectively stabilizes the active form of Ampk, leading to prolonged downstream

signaling. This unique mechanism of action, which focuses on preventing the degradation of

activated Ampk rather than stimulating its activation, distinguishes it from other Ampk activators

like metformin and AICAR. Preclinical studies in obese mouse models have demonstrated that

BC1618 improves hepatic insulin sensitivity, promotes mitochondrial fission, and facilitates

autophagy. This document provides a comprehensive technical overview of BC1618, including

its mechanism of action, preclinical data, and detailed experimental protocols.

Chemical Properties and Synthesis
BC1618 is a synthetic small molecule with the chemical formula C24H24F3NO2 and a

molecular weight of 415.45 g/mol .

Table 1: Chemical Identifiers and Properties of BC1618
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Property Value

IUPAC Name
1-(dibenzylamino)-3-(4-

(trifluoromethyl)phenoxy)propan-2-ol

CAS Number 2222094-18-8

Molecular Formula C24H24F3NO2

Molecular Weight 415.45

Appearance White to off-white solid

Solubility
Insoluble in water; Soluble in DMSO (83 mg/mL)

and Ethanol (83 mg/mL)

The synthesis of BC1618 involves the reaction of dibenzylamine with 2-((4-

(trifluoromethyl)phenoxy)methyl)oxirane. The introduction of a trifluoromethyl group was a key

step in improving the compound's metabolic stability and pharmacokinetic profile.

Mechanism of Action
BC1618's primary mechanism of action is the inhibition of the F-box protein Fbxo48. Fbxo48 is

a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the

active, phosphorylated form of Ampkα (pAmpkα) for polyubiquitylation and subsequent

degradation by the proteasome.

By binding to a cavity in Fbxo48, BC1618 disrupts the interaction between Fbxo48 and

pAmpkα. This prevents the degradation of pAmpkα, leading to its accumulation and sustained

downstream signaling. This is a novel approach to enhancing Ampk activity, as it preserves the

already activated enzyme pool.
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Mechanism of Action of BC1618.

Downstream of Ampk activation, BC1618 has been shown to:

Promote Mitochondrial Fission: By increasing the phosphorylation of Mitochondrial Fission

Factor (Mff).

Facilitate Autophagy: Through the phosphorylation of Ulk1 and suppression of mTORC1

activity.

Improve Hepatic Insulin Sensitivity: By inhibiting hepatic glucose production.

Preclinical Data
In Vitro Efficacy
BC1618 has demonstrated significantly greater potency in stimulating Ampk-dependent

signaling compared to metformin and AICAR.
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Table 2: In Vitro Activity of BC1618

Parameter Cell Line Concentration
Incubation
Time

Result

pAmpkα & pACC

Induction
BEAS-2B cells 0-2 µM 16 h

Dose-dependent

increase in

pAmpkα and

pACC protein

levels.

pAmpkα & pACC

Induction

Human primary-

like hepatocytes

(HepaRG)

0.1-2 µM 16 h

Dose- and time-

dependent

increases in

pAmpkα and

pACC protein

levels.

Fbxo48/pAmpkα

Interaction
- 1 µM -

Effectively

disrupts the

interaction.

Potency vs.

Metformin
- - -

Over 1,000-fold

more potent in

stimulating

pAmpkα.

Minimal

Efficacious

Concentration

(MEC)

- 0.6 µM - -

In Vivo Efficacy and Pharmacokinetics
In high-fat diet-induced obese mice, BC1618 improved hepatic insulin sensitivity.

Table 3: In Vivo Pharmacokinetics of BC1618 in Mice
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Route of
Administration

Dosage
Peak Plasma
Concentration
(Cmax)

Time to Peak
(Tmax)

Plasma
Concentration
at 4h

Oral 20 mg/kg 2,000 ng/mL 0.5 h 500 ng/mL

BC1618 exhibits excellent oral bioavailability. Acute dosing in mice led to a marked increase in

phosphorylated Ampkα in the liver, heart, and skeletal muscle.

Safety and Tolerability
BC1618 was well-tolerated in mice. A three-month toxicity study showed no alterations in tissue

histology or clinical markers such as creatinine, LDH, ALT, and creatine kinase activity

compared to the vehicle control. In another study, administration of 15 and 30 mg/kg/day in

drinking water for 3 months exhibited no obvious toxicity.

Experimental Protocols
In Vitro Fbxo48 Inhibition Assay
Objective: To determine the effect of BC1618 on the interaction between Fbxo48 and pAmpkα.

Methodology:

Transfect 293T cells with Fbxo48-V5.

Treat the transfected cells with either DMSO (control) or BC1618 (3 µM) for 30 minutes.

Wash the cells and fractionate them into 10 equal aliquots.

Subject the aliquots to a range of increasing temperatures to induce protein denaturation.

Centrifuge at high speed to precipitate the heat-denatured proteins.

Collect the soluble protein fraction from each temperature point.

Perform immunoblotting for Fbxo48. A shift in the thermal denaturation curve in the presence

of BC1618 indicates direct binding and stabilization of Fbxo48.
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Cell Culture and Treatment Thermal Shift Assay Analysis

Transfect 293T cells
with Fbxo48-V5

Treat with BC1618 (3 µM)
or DMSO for 30 min

Wash and fractionate
cells into aliquots

Apply increasing
temperature gradient High-speed centrifugation Immunoblot for Fbxo48

in soluble fractions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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